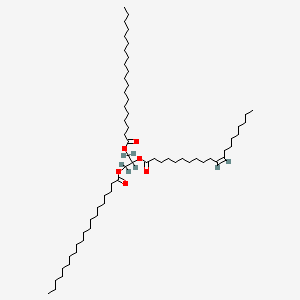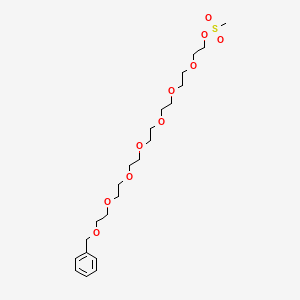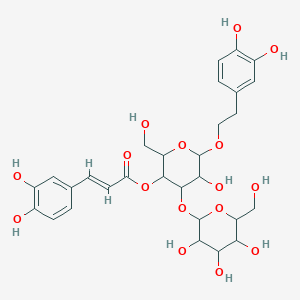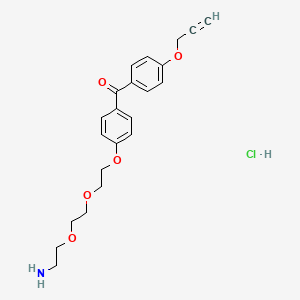
1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol (d5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
20:0-20:1-20:0 TG-d5, also known as 1,3-dieicosanoyl-2-(11Z-eicosenoyl)-glycerol-d5, is a deuterium-labeled triglyceride. This compound is used primarily in scientific research as a stable isotope-labeled internal standard for mass spectrometry. The deuterium labeling allows for precise quantitation and analysis of lipid metabolism and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 20:0-20:1-20:0 TG-d5 involves the esterification of glycerol with deuterium-labeled fatty acids. The process typically includes the following steps:
Preparation of Deuterium-Labeled Fatty Acids: Deuterium-labeled eicosanoic acid and eicosenoic acid are synthesized through hydrogen-deuterium exchange reactions.
Esterification: The deuterium-labeled fatty acids are esterified with glycerol under acidic or basic conditions. Common reagents include sulfuric acid or sodium hydroxide as catalysts.
Purification: The resulting triglyceride is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of 20:0-20:1-20:0 TG-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Deuterium-Labeled Fatty Acids: Large-scale hydrogen-deuterium exchange reactions are performed to produce deuterium-labeled eicosanoic acid and eicosenoic acid.
Esterification in Industrial Reactors: The esterification reaction is carried out in industrial reactors with optimized conditions for maximum yield.
Purification and Quality Control: The final product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Types of Reactions:
Oxidation: 20:0-20:1-20:0 TG-d5 can undergo oxidation reactions, particularly at the unsaturated eicosenoic acid moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the triglyceride. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The ester bonds in 20:0-20:1-20:0 TG-d5 can undergo substitution reactions, particularly in the presence of nucleophiles such as hydroxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of epoxides and hydroxylated derivatives.
Reduction: Formation of alcohols from the reduction of carbonyl groups.
Substitution: Formation of glycerol and fatty acid salts.
科学研究应用
20:0-20:1-20:0 TG-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantitation of triglycerides and other lipids.
Biology: Employed in studies of lipid metabolism and lipidomics to track the incorporation and turnover of triglycerides in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lipid-based drugs.
Industry: Applied in quality control and standardization of lipid-based products, ensuring consistency and accuracy in product formulations.
作用机制
The mechanism of action of 20:0-20:1-20:0 TG-d5 is primarily related to its role as a stable isotope-labeled internal standard. The deuterium atoms in the compound provide a distinct mass difference compared to non-labeled triglycerides, allowing for precise quantitation in mass spectrometry. This enables accurate measurement of lipid concentrations and metabolic fluxes in various biological and chemical systems.
相似化合物的比较
200-201-200 TG: The non-deuterium-labeled version of the compound.
170-171-170 TG-d5: Another deuterium-labeled triglyceride with different fatty acid chains.
140-151-140 TG-d5: A deuterium-labeled triglyceride with shorter fatty acid chains.
Comparison:
Uniqueness: 20:0-20:1-20:0 TG-d5 is unique due to its specific fatty acid composition and deuterium labeling, making it highly suitable for studies requiring precise quantitation of long-chain triglycerides.
Applications: While similar compounds can be used as internal standards, the specific fatty acid composition of 20:0-20:1-20:0 TG-d5 makes it particularly valuable for studies involving long-chain fatty acids and their metabolic pathways.
属性
分子式 |
C63H120O6 |
|---|---|
分子量 |
978.7 g/mol |
IUPAC 名称 |
[1,1,2,3,3-pentadeuterio-3-icosanoyloxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C63H120O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,60H,4-26,28-29,31-59H2,1-3H3/b30-27-/i58D2,59D2,60D |
InChI 键 |
VNTAEBMTULPOLY-NHYOGKJZSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)



![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)
![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)


![6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)

![(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(2S)-1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936141.png)

